O-[3-(cyclopropylmethoxy)propyl]hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of O-[3-(cyclopropylmethoxy)propyl]hydroxylamine typically involves O-alkylation of hydroxylamines. One method includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a direct route to O-substituted hydroxylamines from alcohols. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
O-[3-(cyclopropylmethoxy)propyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes and other nitrogen-containing compounds.
Reduction: It can be reduced to primary amines under appropriate conditions.
Substitution: O-alkylation and arylation reactions are common, where the hydroxylamine group is substituted with alkyl or aryl groups.
Common reagents used in these reactions include diaryliodonium salts for arylation and palladium catalysts for O-arylation . Major products formed from these reactions include N-heterocycles, primary amines, and amides .
Scientific Research Applications
O-[3-(cyclopropylmethoxy)propyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[3-(cyclopropylmethoxy)propyl]hydroxylamine involves its role as an electrophilic aminating reagent. It participates in [3,3]-sigmatropic rearrangements, where the cleavage of weak N-O bonds leads to the formation of N-heterocycles . The compound’s reactivity is influenced by its ability to undergo metal-free N-arylation and subsequent rearrangement/cyclization/rearomatization cascades .
Comparison with Similar Compounds
Similar compounds to O-[3-(cyclopropylmethoxy)propyl]hydroxylamine include other O-protected hydroxylamines and oximes. These compounds share similar reactivity patterns, particularly in their ability to form nitrogen-enriched compounds and N-heterocycles . this compound is unique due to its specific structure, which allows for the formation of cyclopropyl-containing products that are not easily accessible through other hydroxylamines .
Similar Compounds
- O-protected NH-free hydroxylamines
- Oximes
- N-hydroxyphthalimide
- N-hydroxysuccinimide
Properties
CAS No. |
1856965-81-5 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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